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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline: A Technical Guide

Executive Summary 8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0) is a highly functionalized, polyhalogenated heterocyclic building block that has become indispensable in modern medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0) is a highly functionalized, polyhalogenated heterocyclic building block that has become indispensable in modern medicinal chemistry and drug discovery. The orthogonal reactivity of its halogen substituents allows for precise, regioselective functionalization: the C-4 chlorine is highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar), while the C-8 bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions [1].

For researchers synthesizing targeted kinase inhibitors or receptor antagonists, accurate structural elucidation of this scaffold is paramount. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the underlying quantum mechanical and electronic phenomena—such as the peri-effect and heteronuclear spin-spin coupling—that dictate its unique spectral signature.

Molecular Architecture & Electronic Effects

The quinazoline core is a π -electron-deficient bicyclic system comprising a benzene ring fused to a pyrimidine ring. The introduction of four distinct halogens (two chlorines, one bromine, and one fluorine) creates a highly complex electronic environment that directly impacts NMR chemical shifts [2].

  • Pyrimidine Ring Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density via inductive and resonance effects, highly activating the C-2 and C-4 positions. The C-4 position is particularly electrophilic due to the synergistic electron-withdrawing effect of the adjacent bridgehead carbon (C-4a) and N-3 [1].

  • The Peri-Effect: The bulky chlorine atom at C-4 resides in close spatial proximity to the proton at C-5. This steric crowding forces the electron clouds to repel, significantly reducing the local diamagnetic shielding around H-5. This "peri-effect" results in a pronounced downfield shift in the 1 H NMR spectrum, serving as a critical diagnostic marker [3].

  • Fluorine Inductive vs. Resonance Effects: The fluorine atom at C-6 exerts a strong σ -electron-withdrawing inductive effect (-I), deshielding the adjacent carbons. Conversely, its π -donating resonance effect (+R) slightly shields the ortho protons (H-5 and H-7) [4].

1 H NMR Spectral Analysis

In the 1 H NMR spectrum (typically acquired in CDCl 3​ or DMSO- d6​ ), 8-Bromo-2,4-dichloro-6-fluoroquinazoline exhibits only two aromatic proton signals: H-5 and H-7 . Because these protons are meta to each other and ortho to the C-6 fluorine, their splitting patterns are governed by both homonuclear ( 4JHH​ ) and heteronuclear ( 3JHF​ ) coupling.

Table 1: Representative 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
H-5 8.25 – 8.35dd (doublet of doublets)1H 3JHF​ ≈ 8.5, 4JHH​ ≈ 2.5
H-7 8.05 – 8.15dd (doublet of doublets)1H 3JHF​ ≈ 8.0, 4JHH​ ≈ 2.5

Causality of the Splitting Pattern: The 3JHF​ ortho-coupling is robust (typically 8–10 Hz) due to the strong gyromagnetic ratio of the 19 F nucleus (spin 1/2). The 4JHH​ meta-coupling is significantly weaker (2–3 Hz). Consequently, both H-5 and H-7 appear as distinct doublets of doublets. The assignment of H-5 as the further downfield signal is unambiguously driven by the aforementioned peri-effect from the C-4 chlorine, which overrides the slight shielding provided by the C-6 fluorine[3].

13 C NMR Spectral Analysis

The 13 C NMR spectrum is characterized by the absence of proton coupling (due to broadband 1 H decoupling) but the persistent presence of 19 F- 13 C scalar coupling. The magnitude of the C-F coupling constant ( JCF​ ) is inversely proportional to the number of intervening bonds, providing a highly reliable metric for carbon assignment[4].

Table 2: Representative 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C-4 ~163.0s-Highly deshielded by N-3, N-1, and Cl.
C-6 ~160.5d 1JCF​ ≈ 252.0Direct C-F bond (Fermi contact dominance).
C-2 ~155.0s-Deshielded by two adjacent nitrogens and Cl.
C-8a ~150.0d 4JCF​ ≈ 2.0Bridgehead carbon, weak long-range coupling.
C-7 ~127.0d 2JCF​ ≈ 25.0Ortho to fluorine, adjacent to C-Br.
C-4a ~125.0d 4JCF​ ≈ 3.0Bridgehead carbon.
C-8 ~122.0d 3JCF​ ≈ 9.0Meta to fluorine, heavy-atom effect from Br.
C-5 ~114.0d 2JCF​ ≈ 25.0Ortho to fluorine, shielded by +R effect of F.

Experimental Protocol for NMR Acquisition

To ensure the self-validating integrity of the spectral data, the following standardized protocol must be adhered to when acquiring spectra for polyhalogenated quinazolines.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate impurities that could induce line broadening.

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the 2 H resonance of the CDCl 3​ solvent.

  • Perform gradient shimming (Z1-Z5) to achieve a homogeneous magnetic field, ensuring the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard single-pulse (zg30).

  • Parameters: Relaxation delay (D1) = 1.5 s, Acquisition time (AQ) = 3.0 s, Number of scans (NS) = 16 to 32.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).

Step 4: 13 C{ 1 H} NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 to decouple protons while retaining 19 F couplings.

  • Parameters: Relaxation delay (D1) = 2.0 s. Causality: A longer D1 is crucial for quaternary carbons (like C-2, C-4, and C-6) to fully relax, ensuring they integrate properly above the noise floor. Number of scans (NS) = 1024 to 2048.

  • Processing: Apply an LB of 1.0 Hz prior to FT to enhance the signal-to-noise ratio for the split doublet signals.

Structural Elucidation Workflow

The following diagram illustrates the logical decision matrix used by application scientists to validate the structure of 8-Bromo-2,4-dichloro-6-fluoroquinazoline based on multi-nuclear NMR inputs.

NMR_Workflow cluster_Acq Multi-Nuclear NMR Acquisition Start Compound 864292-32-0 Sample Preparation Acq1H 1H NMR (400 MHz) Assess H-5 & H-7 Start->Acq1H Acq13C 13C{1H} NMR (100 MHz) Analyze C-F Couplings Start->Acq13C Acq19F 19F NMR (376 MHz) Confirm 6-F Environment Start->Acq19F Peri Evaluate Peri-Effect H-5 Deshielding (>8.2 ppm) Acq1H->Peri JCF Calculate J_CF Constants 1J (~252Hz), 2J (~25Hz) Acq13C->JCF Acq19F->JCF Confirm Structural Validation 8-Bromo-2,4-dichloro-6-fluoroquinazoline Peri->Confirm JCF->Confirm

Caption: Logical workflow for the multi-nuclear NMR structural elucidation of polyhalogenated quinazolines.

References

  • Product Class 13: Quinazolines. Thieme E-Books & E-Journals.1

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Semantic Scholar / Molecules. 2

  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar.3

  • Supporting Information PhenoFluor: Practical Synthesis, New Formulation and Deoxyfluorination of Heteroaromatics. AWS / Nature Communications.4

Sources

Exploratory

Crystal Structure and X-Ray Diffraction of 8-Bromo-2,4-dichloro-6-fluoroquinazoline: A Technical Guide

Executive Summary 8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0; Formula: C₈H₂BrCl₂FN₂) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0; Formula: C₈H₂BrCl₂FN₂) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1]. The presence of four distinct halogen atoms (F, Cl, Br) on a rigid planar quinazoline core presents a unique crystallographic landscape dominated by competing intermolecular forces, including halogen bonding ( σ -hole interactions), π−π stacking, and dipole-dipole interactions.

This whitepaper provides an in-depth, authoritative guide to the theoretical principles, experimental workflows, and mechanistic interpretations required to successfully determine and analyze the single-crystal X-ray diffraction (SC-XRD) structure of this complex molecule.

Theoretical Grounding: The Crystallography of Polyhalogenated Quinazolines

The crystal packing of 8-Bromo-2,4-dichloro-6-fluoroquinazoline is dictated by the anisotropic charge distribution around its halogen substituents. Unlike simple hydrogen-bonded networks, polyhalogenated heterocycles rely on halogen bonding —a highly directional non-covalent interaction where an electrophilic region on a halogen atom (the σ -hole) interacts with a nucleophilic region (such as the quinazoline ring nitrogens or adjacent π -systems)[2].

Causality in Structural Conformation
  • The σ -Hole Hierarchy: The polarizability of halogens increases with atomic size (F < Cl < Br). Consequently, the bromine atom at the C8 position exhibits the most pronounced positive σ -hole, making it the primary structure-directing halogen bond donor[3].

  • Electron Deficiency and π−π Stacking: The cumulative electron-withdrawing effect of the F, Cl, and Br atoms severely depletes the electron density of the quinazoline core. This promotes tight face-to-face π−π stacking between adjacent molecules to stabilize the crystal lattice[4].

  • Fluorine's Role: The C6-fluorine atom, being highly electronegative and lacking a significant σ -hole, acts primarily as a steric director and a weak hydrogen/halogen bond acceptor, often leading to rotational disorder if not analyzed at cryogenic temperatures.

Experimental Protocol: Self-Validating SC-XRD Workflow

To achieve high-resolution crystallographic data (resolution ≤0.84 Å) for 8-Bromo-2,4-dichloro-6-fluoroquinazoline, the following self-validating protocol must be executed.

Step 1: Crystal Growth and Selection
  • Solvent System Selection: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM).

  • Vapor Diffusion: Place the DCM solution in a small inner vial. Place this vial inside a larger closed jar containing a non-polar antisolvent (e.g., n-hexane).

  • Crystallization: Allow vapor diffusion to occur at 4 °C over 3–7 days. The slow diffusion minimizes defect formation, yielding block-like, colorless single crystals.

  • Selection: Under a polarized light microscope, select a crystal with sharp extinction edges (optimal dimensions: 0.1×0.1×0.2 mm).

Step 2: Data Collection at Cryogenic Temperatures

Why 100 K? Polyhalogenated compounds are prone to high thermal motion, which smears the electron density map and obscures the exact positions of the lighter F and N atoms against the heavy Br atom. Cooling to 100 K minimizes thermal ellipsoids.

  • Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

  • Transfer immediately to the goniometer head under a steady 100 K nitrogen cold stream.

  • Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector.

Step 3: Data Reduction and Refinement
  • Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Crucial step: Br and Cl strongly absorb X-rays; failure to correct for absorption will result in residual electron density peaks.

  • Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion: DCM / Hexane) N2 2. Crystal Selection & Mounting (Cryoloop + Paratone Oil) N1->N2 N3 3. Data Collection (Diffractometer at 100 K, Mo/Cu Kα) N2->N3 N4 4. Data Reduction & Absorption Correction (SADABS/Multiscan) N3->N4 N5 5. Structure Solution (Intrinsic Phasing / SHELXT) N4->N5 N6 6. Structure Refinement (Anisotropic Least-Squares / SHELXL) N5->N6 N7 7. Final CIF Generation & Hirshfeld Surface Analysis N6->N7

Figure 1: Step-by-step self-validating workflow for the Single-Crystal X-Ray Diffraction analysis of halogenated quinazolines.

Data Presentation: Crystallographic Parameters

Based on the crystallographic behavior of isostructural halogenated quinazolines[2][4], the following tables outline the anticipated structural parameters and intermolecular contact metrics for 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

Table 1: Representative Crystallographic Data
ParameterExpected Value / Description
Chemical Formula C₈H₂BrCl₂FN₂
Formula Weight 295.92 g/mol
Crystal System Monoclinic or Triclinic (Typical for highly asymmetric planar aromatics)
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Z (Molecules per unit cell) 4
Density (calculated) ≈2.05−2.15 g/cm³
Absorption Coefficient ( μ ) >4.5 mm⁻¹ (Mo-K α )
Final R indices [ I>2σ(I) ] R1​≤0.050 , wR2​≤0.120
Table 2: Key Intermolecular Interactions
Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Mechanistic Driver
Halogen Bond ( σ -hole) C8–Br N13.10 – 3.25165 – 175Br σ -hole interacting with nucleophilic quinazoline nitrogen.
Halogen- π Interaction C4–Cl π (ring)3.30 – 3.45140 – 160Cl σ -hole interacting with the electron cloud of an adjacent ring[5].
π−π Stacking Centroid Centroid3.40 – 3.60N/AElectron-deficient core promotes tight face-to-face packing.

Visualization of Crystal Packing Forces

To fully grasp the 3D architecture of the crystal lattice, one must map the competing forces. Hirshfeld surface analysis is typically employed post-refinement to quantify these contacts. The diagram below illustrates the logical relationship between the molecule's functional groups and the resulting supramolecular network.

Packing_Network Q_Core Quinazoline Core (Electron Deficient) Br8 C8-Bromine (Large σ-hole) Q_Core->Br8 Covalent Cl24 C2,C4-Chlorines (Moderate σ-hole) Q_Core->Cl24 Covalent F6 C6-Fluorine (Highly Electronegative) Q_Core->F6 Covalent N13 N1, N3 Atoms (Nucleophilic Acceptors) Q_Core->N13 Intramolecular PiSys Adjacent Molecule (π-System / N-atoms) Q_Core->PiSys π-π Stacking (Face-to-Face) Br8->PiSys Halogen Bond (C-Br···N) Cl24->PiSys Halogen-π Interaction (C-Cl···π) F6->PiSys Weak Dipole Contact

Figure 2: Network of intermolecular forces driving the crystal packing of 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

Conclusion

The crystallographic characterization of 8-Bromo-2,4-dichloro-6-fluoroquinazoline requires a rigorous approach to both data collection and mechanistic interpretation. By leveraging cryogenic SC-XRD and applying the principles of σ -hole theory, researchers can accurately map the complex halogen bonding and π−π stacking networks that define its solid-state behavior. Understanding these parameters is not merely an academic exercise; it is a critical prerequisite for optimizing downstream API synthesis, predicting solubility profiles, and controlling polymorphism in drug development pipelines.

References

  • Aaron Chemicals. "8-BROMO-2,4-DICHLORO-6-FLUOROQUINAZOLINE (CAS 864292-32-0) Product Information." Aaronchem.
  • Kakoulidou, C., et al. "Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies." Dalton Transactions (RSC Publishing), 2022.
  • "Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives." Molecules (PMC/NIH), 2022.
  • "Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue." Beilstein Journal of Organic Chemistry, 2025.

Sources

Foundational

Physical and chemical properties of 8-Bromo-2,4-dichloro-6-fluoroquinazoline

Architecting Advanced Kinase Inhibitors: The Physicochemical and Synthetic Profiling of 8-Bromo-2,4-dichloro-6-fluoroquinazoline Executive Summary: The Strategic Value of Poly-Halogenated Quinazolines In modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Advanced Kinase Inhibitors: The Physicochemical and Synthetic Profiling of 8-Bromo-2,4-dichloro-6-fluoroquinazoline

Executive Summary: The Strategic Value of Poly-Halogenated Quinazolines

In modern drug discovery, the quinazoline scaffold remains a cornerstone for the development of targeted therapies, particularly receptor tyrosine kinase (RTK) inhibitors. 8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0) represents a highly specialized, multi-halogenated building block designed for late-stage diversification. This technical guide provides an in-depth analysis of its physicochemical properties, electronic dynamics, and validated synthetic workflows, empowering medicinal chemists to leverage its orthogonal reactivity for rapid structure-activity relationship (SAR) exploration [1].

Physicochemical Profiling and Structural Data

Understanding the baseline physical properties of 8-Bromo-2,4-dichloro-6-fluoroquinazoline is critical for proper storage, handling, and reaction planning. The presence of four distinct halogens significantly alters its lipophilicity, melting point, and solubility compared to the unsubstituted quinazoline core [2].

PropertyValue / SpecificationMechanistic Implication
CAS Number 864292-32-0Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C8H2BrCl2FN2Defines the highly halogenated nature of the scaffold.
Molecular Weight 295.92 g/mol Optimal starting weight; allows for heavy functionalization while remaining within Lipinski's Rule of 5.
Appearance Off-white to pale yellow solidIndicates purity (typically ≥95-97%) [4].
SMILES FC1=CC2=C(Cl)N=C(Cl)N=C2C(Br)=C1Essential for computational modeling and in silico docking.
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)Prevents slow hydrolysis of the highly reactive C4-chloride by atmospheric moisture [1].
Solubility Soluble in THF, DMF, DMSO, DCMFacilitates a wide range of homogeneous catalytic and SNAr reactions.

Electronic Dynamics and Orthogonal Reactivity

The true power of 8-Bromo-2,4-dichloro-6-fluoroquinazoline lies in its precisely engineered electronic asymmetry. The molecule features three distinct sites for functionalization (C2, C4, and C8), each governed by different mechanistic principles:

  • C4-Position (Highest Electrophilicity): The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is driven by the combined electron-withdrawing effects of the N1 and N3 atoms, compounded by the electron-deficient nature of the fluorinated/brominated benzene ring.

  • C2-Position (Secondary Electrophilicity): Once the C4 position is substituted (typically with an electron-donating amine), the quinazoline ring becomes less electrophilic. Consequently, SNAr at the C2-chloride requires harsher conditions (higher temperatures, stronger bases), allowing for absolute regiocontrol.

  • C8-Position (Transition-Metal Catalysis): The C8-bromide is inert to standard SNAr conditions but highly reactive toward Pd(0) oxidative addition. This provides an orthogonal handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings.

  • C6-Position (Metabolic Shielding): The C6-fluorine is not intended for substitution. Instead, it serves to block cytochrome P450-mediated oxidation, enhancing the metabolic half-life of the final drug candidate, while simultaneously modulating the pKa of the quinazoline nitrogens to improve cellular permeability.

Workflow Start 8-Br-2,4-diCl-6-F-Quinazoline (Starting Scaffold) Step1 Regioselective SNAr (C4 Position) Start->Step1 Amine, DIPEA 25-60°C Step2 Secondary SNAr (C2 Position) Step1->Step2 Nucleophile, Base 100-120°C Step3 Pd-Catalyzed Coupling (C8 Position) Step2->Step3 R-B(OH)2, Pd cat. 90°C End Lead Compound (Kinase Inhibitor) Step3->End

Caption: Sequential, orthogonal functionalization workflow of the multi-halogenated quinazoline scaffold.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is explicitly stated to guide troubleshooting and optimization.

Protocol 1: Regioselective C4-Amination (SNAr) Causality: Utilizing 1.05 equivalents of the nucleophile at moderate temperatures ensures that substitution occurs exclusively at the highly electrophilic C4 position, preventing competitive over-reaction at C2.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 8-Bromo-2,4-dichloro-6-fluoroquinazoline (1.0 eq, 1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise add the primary aniline derivative (1.05 eq, 1.05 mmol) dissolved in 2 mL of THF at 0°C.

  • Reaction: Warm the mixture to room temperature, then heat to 50°C for 3 hours.

  • Validation (In-Process QC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~296) disappears, replaced by the [M+H]+ peak of the mono-substituted product. The isotopic pattern must retain the characteristic Br and single Cl distribution.

  • Workup: Quench with saturated aqueous NaHCO3 (15 mL). Extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C8 Causality: The C-Br bond at C8 is selectively activated by Pd(0) in the presence of the C6-F and C2-Cl bonds (assuming C4 is already substituted). Using a biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

  • Preparation: Charge a microwave vial with the C4-substituted-8-bromo-2-chloro-6-fluoroquinazoline intermediate (1.0 eq, 0.5 mmol), an arylboronic acid (1.2 eq, 0.6 mmol), and anhydrous K2CO3 (2.5 eq, 1.25 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL). Rationale: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd catalyst by dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.025 mmol) under a continuous stream of argon.

  • Reaction: Seal the vial and heat at 90°C for 6 hours using a heating block, or 110°C for 30 minutes via microwave irradiation.

  • Validation (In-Process QC): TLC (UV active) and LC-MS should indicate the loss of the bromine isotope pattern, confirming successful cross-coupling.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Dilute with water, extract with dichloromethane, dry over MgSO4, concentrate, and purify via reverse-phase preparative HPLC.

Applications in Targeted Therapeutics

The functionalized derivatives of 8-Bromo-2,4-dichloro-6-fluoroquinazoline are predominantly utilized in the synthesis of next-generation kinase inhibitors. By mimicking the adenine ring of ATP, the quinazoline core competitively binds to the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The specific substitution pattern derived from this starting material allows for optimal interaction with the hinge region of the kinase, effectively halting downstream oncogenic signaling pathways [1].

SignalingPathway Inhibitor Quinazoline-Derived Drug Candidate EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Competitive ATP Binding (Inhibition) Ras Ras / Raf Complex EGFR->Ras Phosphorylation MEK MEK / ERK Kinase Cascade Ras->MEK Signal Transduction Proliferation Tumor Cell Proliferation MEK->Proliferation Gene Transcription

Caption: Mechanism of action for quinazoline-based inhibitors blocking EGFR downstream signaling.

Safety, Handling, and Regulatory Compliance

As a highly halogenated heterocyclic compound, 8-Bromo-2,4-dichloro-6-fluoroquinazoline must be handled with stringent safety protocols.

  • Toxicity: It is a severe skin and eye irritant. Inhalation of dust can cause respiratory tract irritation.

  • PPE: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory.

  • Disposal: Halogenated organic waste must be segregated and disposed of according to local environmental regulations.

References

  • Howei Pharm. "CAS 864292-32-0 | 8-Bromo-2,4-dichloro-6-fluoroquinazoline, ≥95%." Howei Life Science Solutions. Available at: [Link]

  • AiFChem. "8-Bromo-2,4-dichloro-6-fluoroquinazoline 97%." BuyChemJapan. Available at: [Link]

Exploratory

The Strategic Utility of 8-Bromo-2,4-dichloro-6-fluoroquinazoline in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core structure for numerous FDA-approved tyrosine kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core structure for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib. 8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS Registry Number: 1) represents a highly specialized, "tetra-orthogonal" building block. By strategically positioning four distinct halogens (bromo, chloro, fluoro) around the quinazoline core, this intermediate allows drug development professionals to execute highly regioselective, step-wise functionalizations. This whitepaper details the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing this compound in the synthesis of advanced multi-targeted TKIs.

Physicochemical & Structural Profiling

To successfully deploy 8-Bromo-2,4-dichloro-6-fluoroquinazoline in a synthetic pipeline, researchers must first understand its baseline physicochemical properties. The data is summarized in Table 1 below.

Table 1: Physicochemical Properties of CAS 864292-32-0

PropertyValue
Chemical Name 8-Bromo-2,4-dichloro-6-fluoroquinazoline
CAS Registry Number 864292-32-0
MDL Number MFCD29761146
Molecular Formula C8H2BrCl2FN2
Molecular Weight 295.92 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions Inert atmosphere, 2-8°C

Mechanistic Rationale: The "Tetra-Orthogonal" Scaffold

The true value of this intermediate lies in the differential reactivity of its halogenated sites. Understanding the causality behind this reactivity is critical for designing efficient synthetic routes without relying on exhaustive protection/deprotection steps.

Table 2: Regioselective Reactivity Profile

Halogen SiteLeaving GroupRelative Reactivity (SNAr)Relative Reactivity (Pd-Coupling)Primary Function in Synthesis
C4-Chloro -ClHighest (LUMO localized)LowPrimary site for nucleophilic attack (e.g., Anilines)
C2-Chloro -ClModerateLowSecondary SNAr site or reductive removal
C8-Bromo -BrVery LowHighest (Lowest BDE)Handle for Suzuki/Buchwald-Hartwig cross-coupling
C6-Fluoro -FNegligibleNegligiblePharmacophore optimization (Halogen bonding/Stability)
  • C4-Chloro (Primary SNAr): The C4-Cl bond is highly reactive due to the alpha-nitrogen effect, which significantly increases the Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C-4 position 2. This makes it the obligate first site for nucleophilic aromatic substitution (SNAr), typically with an aniline derivative to form the classic 4-anilinoquinazoline pharmacophore.

  • C8-Bromo (Cross-Coupling Handle): The C8-Br bond allows for selective transition-metal catalyzed cross-coupling. Because the carbon-bromine bond dissociation energy (BDE) is lower than that of the carbon-chlorine bond, palladium(0) catalysts will selectively undergo oxidative addition at C-8, leaving the C-2 chlorine intact for later modification 3.

  • C6-Fluoro (Metabolic Shield): The 6-fluoro substitution is rarely used as a reactive handle. Instead, it enhances the metabolic stability of the final drug and actively participates in halogen bonding within the kinase hinge region, a hallmark of successful EGFR/HER2 inhibitors 4.

Experimental Workflows: Synthesis of Advanced TKI Intermediates

To translate the mechanistic theory into practice, the following self-validating protocols outline the step-by-step functionalization of CAS 864292-32-0.

Protocol 1: Regioselective SNAr Amination at C-4

Objective: Attach an aniline derivative exclusively at the C-4 position while preserving the C-2 chlorine and C-8 bromine.

  • Preparation: Dissolve 8-Bromo-2,4-dichloro-6-fluoroquinazoline (1.0 equiv) in anhydrous isopropanol (iPrOH) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing with the aniline for the electrophilic C-4 site.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the kinetic energy required to overcome the higher activation barrier of the C-2 position, ensuring absolute regioselectivity.

  • Nucleophile Addition: Add the desired aniline derivative (1.05 equiv) dropwise. Stir and allow the mixture to slowly warm to 25 °C over 3 hours.

  • Validation System: Quench an aliquot and analyze via LC-MS. The protocol is validated when a single major peak corresponding to the [M+H]+ of the mono-aminated product is observed. The absence of a bis-aminated byproduct confirms successful temperature and stoichiometric control.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-8

Objective: Extend the molecular scaffold at the C-8 position to target the solvent-exposed region of the kinase pocket 5.

  • Preparation: In a Schlenk flask, combine the C-4 aminated intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H2O. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, which is strictly required for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: This specific bidentate phosphine ligand provides the necessary steric bulk to facilitate reductive elimination while preventing catalyst deactivation.

  • Reaction: Heat the mixture to 90 °C for 8-12 hours under nitrogen.

  • Validation System: Monitor via TLC (Hexanes/EtOAc). Post-reaction, perform 1H NMR analysis. The protocol is validated by the disappearance of the characteristic C8-bromo aromatic proton shift and the appearance of a new multiplet corresponding to the coupled aryl group.

Biological Context: EGFR/HER2 Signaling Pathway Inhibition

Once fully functionalized, the resulting quinazoline derivative acts as a competitive ATP inhibitor within the kinase domain of receptors like EGFR and HER2. The diagram below illustrates the signaling pathway disrupted by these synthesized compounds.

G EGF EGF Ligand EGFR EGFR/HER2 Kinase EGF->EGFR Binds Grb2 Grb2 / SOS EGFR->Grb2 Phosphorylation Quinazoline Quinazoline TKI (CAS 864292-32-0 Derived) Quinazoline->EGFR Competitive ATP Inhibition Ras Ras (Active) Grb2->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Figure 1: Mechanism of action for quinazoline-derived TKIs in the EGFR/HER2 signaling pathway.

References

  • Barbosa, M. L. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, MDPI. 2

  • Mphahlele, M. J., & Maluleka, M. M. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, MDPI. 3

  • Franco, L. S., et al. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." Journal of the Brazilian Chemical Society / MDPI. 4

  • Mphahlele, M. J., et al. "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines." PMC / NIH. 5

  • BLD Pharmatech. "864292-32-0 | 8-Bromo-2,4-dichloro-6-fluoroquinazoline Product Documentation." BLDpharm. 1

Sources

Foundational

Molecular weight and structural formula of 8-Bromo-2,4-dichloro-6-fluoroquinazoline

An In-Depth Technical Guide to 8-Bromo-2,4-dichloro-6-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery Abstract 8-Bromo-2,4-dichloro-6-fluoroquinazoline is a highly substituted heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 8-Bromo-2,4-dichloro-6-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

8-Bromo-2,4-dichloro-6-fluoroquinazoline is a highly substituted heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—two displaceable chlorine atoms, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for metabolic modulation—makes it an exceptionally versatile scaffold. This guide provides a comprehensive overview of its core chemical properties, outlines a rational synthesis pathway, and explores its strategic applications in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Properties and Structural Formula

The functionality of 8-Bromo-2,4-dichloro-6-fluoroquinazoline is rooted in its distinct chemical structure. The quinazoline core is a well-established pharmacophore, and the specific halogenation pattern provides multiple avenues for synthetic elaboration.

Structural Formula:

Summary of Chemical Properties:

A compilation of the key identifiers and properties for this compound is presented below for quick reference.

PropertyValueSource
IUPAC Name 8-Bromo-2,4-dichloro-6-fluoroquinazoline[1]
CAS Number 864292-32-0[2]
Molecular Formula C₈H₂BrCl₂FN₂[2]
Molecular Weight 295.92 g/mol [2]
SMILES FC1=CC2=C(Cl)N=C(Cl)N=C2C=C1Br[2]
Physical Form Solid (inferred from related compounds)[3]
Storage Conditions Inert atmosphere, 2-8°C[2]

Rationale and Proposed Synthesis Pathway

The synthesis of complex quinazolines often involves the construction of the heterocyclic core from an appropriately substituted aniline precursor, followed by functional group manipulation. A logical and efficient synthesis for 8-Bromo-2,4-dichloro-6-fluoroquinazoline can be envisioned starting from a substituted anthranilonitrile.

Expert Rationale: This multi-step approach is designed for efficiency and control. The initial cyclization to form the quinazolinone is a robust and widely used method. The subsequent chlorination using phosphoryl chloride (POCl₃) is a standard and high-yielding transformation to convert the hydroxyl groups of the dione into reactive chloro groups, which are essential for the compound's utility as a synthetic intermediate. This two-stage process allows for the purification of the stable dione intermediate before proceeding to the more reactive dichloro product.

Proposed Synthesis Workflow

synthesis_workflow start 2-Amino-3-bromo-5-fluorobenzonitrile step1_reagent 1. CO₂, DBU 2. Aqueous Workup start->step1_reagent intermediate 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione step1_reagent->intermediate Cyclization step2_reagent POCl₃, DIPEA Heat intermediate->step2_reagent product 8-Bromo-2,4-dichloro-6-fluoroquinazoline step2_reagent->product Chlorination

Caption: Proposed two-step synthesis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione.

    • To a solution of 2-amino-3-bromo-5-fluorobenzonitrile in a suitable solvent like DMSO, add a base such as 1,8-Diazabicycloundec-7-ene (DBU).[4]

    • Saturate the reaction mixture with carbon dioxide (CO₂) by bubbling the gas through the solution or maintaining a CO₂ atmosphere.[4]

    • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, perform an aqueous workup by acidifying the mixture to precipitate the quinazoline dione product.

    • Filter, wash with water, and dry the solid to yield the intermediate, 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione.

  • Step 2: Synthesis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

    • Suspend the dried 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione in phosphoryl chloride (POCl₃).[4]

    • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to catalyze the reaction.

    • Heat the mixture under reflux until the starting material is fully consumed.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain pure 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

Applications in Medicinal Chemistry and Drug Development

The quinazoline scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[5] The specific halogenation pattern of 8-Bromo-2,4-dichloro-6-fluoroquinazoline provides a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.

Strategic Utility of Substituents:

  • C4-Chloro: This position is the most reactive towards nucleophilic aromatic substitution (SₙAr). It allows for the selective introduction of various amine-containing side chains, a common strategy in the design of kinase inhibitors that target the ATP-binding pocket.

  • C2-Chloro: Less reactive than the C4-chloro, this position can be substituted under more forcing conditions. This differential reactivity enables sequential, regioselective modifications, adding another layer of complexity and diversity to the synthesized molecules.

  • C8-Bromo: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which can be used to probe interactions with the protein surface or improve pharmacokinetic properties.

  • C6-Fluoro: The fluorine atom is a common bioisostere for a hydrogen atom. Its inclusion can enhance binding affinity through favorable electrostatic interactions, block metabolic degradation at that position, and improve membrane permeability, all of which are desirable properties in drug candidates.

Diagram of Synthetic Diversification Potential

diversification core 8-Br, 2,4-diCl, 6-F Quinazoline Scaffold snar_c4 SₙAr at C4 (High Reactivity) core->snar_c4 R-NH₂ snar_c2 SₙAr at C2 (Lower Reactivity) core->snar_c2 R'-NH₂ (Forcing Conditions) suzuki Suzuki Coupling at C8-Br core->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Coupling at C8-Br core->buchwald R''-NH₂ / R''-OH Pd Catalyst product_c4 C4-Amine Derivatives (Kinase Hinge Binders) snar_c4->product_c4 product_c2 C2-Substituted Analogs snar_c2->product_c2 product_suzuki C8-Aryl/Heteroaryl Derivatives suzuki->product_suzuki product_buchwald C8-Amino/Ether Derivatives buchwald->product_buchwald

Caption: Synthetic utility of 8-Bromo-2,4-dichloro-6-fluoroquinazoline as a versatile scaffold.

Example Protocol: Suzuki Cross-Coupling

To illustrate its application, the following is a standard protocol for a Suzuki-Miyaura cross-coupling reaction at the C8-bromo position. This procedure is fundamental for researchers looking to perform SAR studies.

Objective: To synthesize 8-Aryl-2,4-dichloro-6-fluoroquinazoline derivatives.

Materials:

  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Combine 8-Bromo-2,4-dichloro-6-fluoroquinazoline, the arylboronic acid, and the base in a reaction vessel.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired 8-aryl substituted quinazoline.

Safety and Handling

As a halogenated heterocyclic compound, 8-Bromo-2,4-dichloro-6-fluoroquinazoline should be handled with appropriate care in a well-ventilated chemical fume hood.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[2]

Conclusion

8-Bromo-2,4-dichloro-6-fluoroquinazoline is more than just a chemical intermediate; it is a strategically designed scaffold for modern drug discovery. Its combination of a privileged core structure with a versatile array of functional handles allows for the systematic and efficient exploration of chemical space. For researchers and scientists in pharmaceutical development, this compound represents a powerful tool for constructing novel, potent, and selective therapeutic agents targeting a range of diseases.

References

  • NextSDS. 8-bromo-4-chloro-6-fluoroquinazoline — Chemical Substance Information. [Link]

  • ACS Publications. Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. [Link]

  • PubChem. 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568. [Link]

  • MDPI. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • NextSDS. 6-BroMo-2-chloro-8-fluoroquinazoline — Chemical Substance Information. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 8-Bromo-2,4-dichloro-6-fluoroquinazoline as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Quinazoline Scaffold in Modern Oncology The quinazoline core is a cornerstone in the architecture of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a cornerstone in the architecture of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Its rigid, bicyclic structure serves as an excellent scaffold for positioning key pharmacophoric elements to interact with the ATP-binding pocket of various protein kinases. This structural motif is central to several FDA-approved drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), which target the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4] The success of these agents underscores the quinazoline scaffold's privileged status in medicinal chemistry.[5][6]

This guide focuses on a highly functionalized and strategically designed precursor: 8-Bromo-2,4-dichloro-6-fluoroquinazoline . Each substituent on this molecule is deliberately placed to offer medicinal chemists a powerful toolkit for generating diverse libraries of potent and selective kinase inhibitors.

  • The 2,4-Dichloro Groups: These positions are the primary sites for sequential functionalization. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 chlorine.[6] This differential reactivity is the key to a controlled, stepwise synthesis, allowing for the introduction of a hinge-binding amine at C4 followed by a diversity element at C2.

  • The 6-Fluoro Group: Fluorine substitution is a common strategy in drug design to enhance binding affinity through favorable electrostatic interactions and to improve metabolic stability by blocking potential sites of oxidation.

  • The 8-Bromo Group: This position serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[7] It allows for the introduction of aryl or amino groups that can probe deeper into the kinase active site or modulate the compound's overall physicochemical properties to optimize its pharmacokinetic profile.

This document provides detailed protocols and the underlying scientific rationale for utilizing this precursor to construct novel kinase inhibitors.

Precursor Profile and Safe Handling

Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name 8-Bromo-2,4-dichloro-6-fluoroquinazoline
CAS Number 331647-05-3[8]
Molecular Formula C₈H₂BrCl₂FN₂[8]
Molecular Weight 295.92 g/mol [8]
Appearance White to brown solid powder[9]
Purity Typically >97% (HPLC)[9]
Storage Store at 2-8°C under an inert atmosphere[8]

Safety & Handling: Researchers must consult the Safety Data Sheet (SDS) before use. 8-Bromo-2,4-dichloro-6-fluoroquinazoline is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[8]

Required Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Synthetic Strategy: A Multi-Axis Approach to Diversification

The synthetic utility of 8-Bromo-2,4-dichloro-6-fluoroquinazoline lies in the orthogonal reactivity of its substitution sites. A typical workflow involves sequential SNAr reactions at C4 and C2, followed by a final cross-coupling reaction at C8.

G start_node 8-Bromo-2,4-dichloro- 6-fluoroquinazoline step1_node Intermediate A (C4-Substituted) start_node->step1_node Protocol 1: Regioselective SNAr at C4 (e.g., R¹-NH₂) step2_node Intermediate B (C2,C4-Disubstituted) step1_node->step2_node Protocol 2: SNAr at C2 (e.g., R²-NH₂) final_node Final Kinase Inhibitor (C2,C4,C8-Trisubstituted) step2_node->final_node Protocol 3 or 4: Pd Cross-Coupling at C8 (e.g., Suzuki or Buchwald-Hartwig)

Caption: General synthetic workflow for diversifying the precursor.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

Rationale: The C4 position of the quinazoline ring is more electron-deficient than the C2 position, making it the preferred site for nucleophilic attack. This regioselectivity allows for the controlled installation of a primary amine, typically a substituted aniline, which often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The reaction generally proceeds under mild conditions without affecting the C2-chloro or C8-bromo substituents.

Caption: Reaction scheme for the first synthetic step.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-2,4-dichloro-6-fluoroquinazoline (1.0 equiv.).

  • Reagent Addition: Add the desired amine or aniline nucleophile (1.1 equiv.).

  • Solvent and Catalyst: Add a suitable solvent, such as isopropanol (iPrOH) or a tetrahydrofuran (THF)/iPrOH mixture, to achieve a concentration of approximately 0.1 M.[10] Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.1 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, the resulting solid product can often be isolated by filtration. Wash the solid with the reaction solvent followed by a non-polar solvent like hexanes to remove impurities. If no solid precipitates, concentrate the mixture under reduced pressure and purify the crude residue.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if necessary.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C-C bonds.[7] Using the C8-bromo position as the electrophilic partner, this reaction allows for the introduction of a wide array of aryl or heteroaryl boronic acids or esters. This modification is crucial for probing interactions with solvent-exposed regions of the kinase active site or for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: C-C bond formation via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the C8-bromoquinazoline substrate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).

  • Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) to the flask. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water).[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir. Monitor for completion by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C8

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, providing an alternative to the Suzuki coupling for C8 functionalization.[12] This method is ideal for installing primary or secondary amines, amides, or N-heterocycles. The choice of ligand is critical and is determined by the nature of the amine coupling partner.[13] This reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies.

Caption: C-N bond formation via Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.), the phosphine ligand (if not using a precatalyst, 0.024 equiv.), and the base (e.g., Sodium tert-butoxide (NaOᵗBu) or LiHMDS, 1.4 equiv.).

  • Reagent Addition: Add the C8-bromoquinazoline substrate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.

  • Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Application in Kinase Signaling Pathway Inhibition

The inhibitors synthesized from this precursor frequently target receptor tyrosine kinases (RTKs) like EGFR, which are pivotal in cancer cell proliferation and survival.[1][3] A typical inhibitor will bind to the ATP pocket, preventing the autophosphorylation of the kinase and blocking downstream signaling cascades like the PI3K/Akt and MAPK pathways.

G ligand_node Growth Factor (e.g., EGF) receptor_node EGFR ligand_node->receptor_node Binds adp_node ADP receptor_node->adp_node pi3k_node PI3K receptor_node->pi3k_node Activates ras_node Ras receptor_node->ras_node Activates inhibitor_node Quinazoline Inhibitor inhibitor_node->receptor_node Blocks ATP Binding atp_node ATP atp_node->receptor_node Phosphorylates akt_node Akt pi3k_node->akt_node downstream_node Cell Proliferation, Survival, Angiogenesis akt_node->downstream_node raf_node Raf ras_node->raf_node mek_node MEK raf_node->mek_node erk_node ERK mek_node->erk_node erk_node->downstream_node

Caption: Simplified EGFR signaling and mechanism of inhibition.

Conclusion

8-Bromo-2,4-dichloro-6-fluoroquinazoline is a superbly designed building block for modern kinase inhibitor discovery. Its distinct reactive sites enable a logical and efficient synthetic strategy for generating libraries of complex, polysubstituted quinazolines. The protocols outlined in this guide provide a robust foundation for chemists to explore novel chemical space in the ongoing search for more effective and selective targeted cancer therapies.

References

  • Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy. (n.d.). Pubmed. Retrieved March 24, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ACS Publications. Retrieved March 24, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026, January 14). MDPI. Retrieved March 24, 2026, from [Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2025, September 22). Indian Academy of Sciences. Retrieved March 24, 2026, from [Link]

  • Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. (2024, January 9). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). PMC. Retrieved March 24, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.). Google Patents.
  • 2,4-Dichloroquinazoline. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024, July 31). Chemistry Stack Exchange. Retrieved March 24, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H). (n.d.). Google Patents.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 24). Chem-space. Retrieved March 24, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (2017, November 20). PMC. Retrieved March 24, 2026, from [Link]

  • 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (n.d.). Ruifu Chemical. Retrieved March 24, 2026, from [Link]

Sources

Application

8-Bromo-2,4-dichloro-6-fluoroquinazoline solubility in polar aprotic solvents

Application Note & Protocol Topic: Solubility Profiling of 8-Bromo-2,4-dichloro-6-fluoroquinazoline in Polar Aprotic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction 8-Bromo-2,4-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Solubility Profiling of 8-Bromo-2,4-dichloro-6-fluoroquinazoline in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2,4-dichloro-6-fluoroquinazoline is a halogenated quinazoline derivative. The quinazoline scaffold is a crucial component in the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The substitution pattern on the quinazoline ring, including the presence of bromine, chlorine, and fluorine atoms, significantly influences the compound's physicochemical properties, such as solubility, which in turn impacts its biological activity and formulation potential.[3]

Understanding the solubility of this compound in different solvent systems is a critical first step in early-stage drug discovery and development.[4] It dictates the feasibility of in vitro assays, informs formulation strategies, and can provide insights into the compound's behavior in biological environments. This document provides a detailed guide to understanding and determining the solubility of 8-Bromo-2,4-dichloro-6-fluoroquinazoline in common polar aprotic solvents.

Understanding Solubility in Polar Aprotic Solvents

Polar aprotic solvents possess a significant dipole moment and a high dielectric constant, allowing them to dissolve charged species and polar molecules.[5][6][7] Unlike polar protic solvents, they lack acidic protons (such as O-H or N-H bonds) and therefore do not act as hydrogen bond donors.[8] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).

For quinazoline derivatives, which are often crystalline solids with poor aqueous solubility, polar aprotic solvents are indispensable for creating stock solutions for biological screening.[9][10] The solubility in these solvents is influenced by factors such as the compound's crystal lattice energy, molecular polarity, and specific interactions with the solvent molecules.

Expected Solubility Trends

Table 1: Anticipated Qualitative Solubility of 8-Bromo-2,4-dichloro-6-fluoroquinazoline in Selected Polar Aprotic Solvents.

SolventChemical FormulaDielectric ConstantExpected Qualitative SolubilityRationale
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO36.7HighHigh polarity and strong hydrogen bond acceptor.[11]
Dimethyl sulfoxide (DMSO)(CH₃)₂SO46.7HighVery high polarity and excellent solvating power for many organic compounds.[4][11]
Acetonitrile (ACN)CH₃CN37.5ModeratePolar, but generally a weaker solvent for complex organic molecules compared to DMF and DMSO.
Tetrahydrofuran (THF)C₄H₈O7.5Moderate to LowLower polarity compared to other polar aprotic solvents.[4][11]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][12] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Materials
  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline (solid)

  • Selected polar aprotic solvents (DMF, DMSO, ACN, THF), analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant through a 0.22 µm syringe filter sample1->sample2 sample3 Dilute the filtrate with a suitable solvent sample2->sample3 sample4 Analyze by HPLC or LC-MS sample3->sample4 quant Calculate solubility from the calibration curve sample4->quant

Figure 1. Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 8-Bromo-2,4-dichloro-6-fluoroquinazoline (e.g., 10 mg) into a series of glass vials. Ensure there is more solid than will dissolve.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the respective polar aprotic solvent (DMF, DMSO, ACN, THF).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand for at least 1 hour or by brief centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of 8-Bromo-2,4-dichloro-6-fluoroquinazoline of known concentrations.

    • Analyze the standard and diluted sample solutions using a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by applying the dilution factor. The solubility is typically expressed in mg/mL or µM.

Troubleshooting Common Solubility Issues

Even with the use of potent polar aprotic solvents, challenges can arise, particularly when preparing aqueous dilutions from these stock solutions for biological assays.[4]

Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer.

Solutions:

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in the assay, as higher concentrations can cause precipitation and may be toxic to cells.[4]

  • Use Co-solvents: Prepare an intermediate dilution in a co-solvent system (e.g., a mixture of the aqueous buffer and ethanol or PEG 400) before the final dilution.[4]

  • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant like Tween 80 or Polysorbate 20 to the aqueous buffer can help maintain the compound's solubility by forming micelles.[4]

  • Consider Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]

Logical Flow for Troubleshooting Precipitation

G start Precipitation upon dilution from DMSO stock into aqueous buffer q1 Is the final assay concentration essential? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Decrease final assay concentration q1->a1_no No q2 Is a co-solvent compatible with the assay? a1_yes->q2 a2_yes Use a co-solvent system (e.g., Ethanol, PEG 400) q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Can surfactants be used in the assay? a2_no->q3 a3_yes Incorporate surfactants (e.g., Tween 80) q3->a3_yes Yes a3_no Consider cyclodextrins q3->a3_no No end Use cyclodextrins (e.g., HP-β-CD) a3_no->end

Figure 2. Decision Tree for Addressing Precipitation Issues.

Conclusion

While direct solubility data for 8-Bromo-2,4-dichloro-6-fluoroquinazoline in polar aprotic solvents is not widely published, a systematic approach based on the known behavior of similar quinazoline derivatives and established experimental protocols can provide the necessary insights for researchers. The shake-flask method remains the most reliable technique for obtaining accurate equilibrium solubility data. By understanding the principles of solubility and employing systematic troubleshooting strategies, researchers can effectively work with this and other challenging compounds in the drug discovery pipeline.

References

Sources

Method

Protocols for reacting 8-Bromo-2,4-dichloro-6-fluoroquinazoline with primary amines

An Application Guide and Protocol for the Regioselective Synthesis of 4-Amino-8-Bromo-2-Chloro-6-Fluoroquinazolines Abstract This technical guide provides a comprehensive framework for the synthesis of 4-amino-8-bromo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Regioselective Synthesis of 4-Amino-8-Bromo-2-Chloro-6-Fluoroquinazolines

Abstract

This technical guide provides a comprehensive framework for the synthesis of 4-amino-8-bromo-2-chloro-6-fluoroquinazolines through the reaction of 8-Bromo-2,4-dichloro-6-fluoroquinazoline with primary amines. The 4-aminoquinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This document, intended for researchers in drug discovery and organic synthesis, elucidates the underlying reaction mechanism, details a robust and adaptable experimental protocol, and offers guidance on reaction optimization and troubleshooting. We emphasize the critical aspect of regioselectivity and provide methods for its unambiguous confirmation.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacological activities.[4] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[1][5] A significant portion of these bioactive molecules are 4-aminoquinazoline derivatives, which often function as kinase inhibitors by competing with ATP at the enzyme's binding site.[6][7]

The starting material, 8-Bromo-2,4-dichloro-6-fluoroquinazoline, is a highly functionalized building block primed for creating diverse chemical libraries. The two distinct chlorine atoms at the C2 and C4 positions allow for sequential, regioselective substitutions, opening a pathway to complex molecular architectures. This guide focuses on the critical first step: the selective reaction of a primary amine at the C4 position.

Mechanism and Regioselectivity of Substitution

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is highly regioselective, with primary amines preferentially attacking the C4 position over the C2 position under mild conditions.[1][8]

Pillars of Regioselectivity:

  • Electronic Effects: The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbon.[9] Density Functional Theory (DFT) calculations have confirmed that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating a more favorable site for attack by a nucleophile.[1][2]

  • Intermediate Stability: The nucleophilic attack forms a negatively charged intermediate known as a Meisenheimer complex. The resonance stabilization of this intermediate is a key driving force for the reaction.[8] The intermediate formed by attack at C4 is better stabilized.

  • Reaction Conditions: The greater reactivity of the C4-chloro group allows for its selective replacement under mild conditions (e.g., room temperature or gentle heating).[9] Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or prolonged reaction times.[8]

This inherent reactivity difference is the cornerstone of the synthetic strategy, enabling the clean formation of the desired 4-amino-2-chloroquinazoline intermediate, which can be further functionalized in a subsequent step if desired.

Experimental Protocol: Synthesis of a Model Compound

This section details a general, robust protocol for the reaction of 8-Bromo-2,4-dichloro-6-fluoroquinazoline with a representative primary amine (e.g., benzylamine).

3.1. Materials and Reagents

  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline (1.0 eq)

  • Primary amine (e.g., Benzylamine, 1.1 - 1.2 eq)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5 - 2.0 eq)[1][9]

  • Anhydrous solvent (e.g., Isopropanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Standard workup and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-Bromo-2,4-dichloro-6-fluoroquinazoline (1.0 eq).

  • Dissolution: Add the chosen anhydrous solvent (e.g., Isopropanol, approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of the non-nucleophilic base (1.5 eq).

    • Scientist's Note: The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[9] Using an amine nucleophile in excess can also serve this purpose, but employing a dedicated non-nucleophilic base like DIPEA prevents the formation of amine salts and potential side reactions.[1]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid has precipitated, it may be the product; it can be isolated by filtration, washed with a cold solvent (like diethyl ether or cold isopropanol), and dried.

    • Alternatively, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water or a weak base like saturated aqueous NaHCO₃.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the dried organic phase in vacuo. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-amino-8-bromo-2-chloro-6-fluoroquinazoline product.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_node Dissolve Quinazoline in Anhydrous Solvent reagents Add Primary Amine (1.1 eq) & Base (1.5 eq) prep_node->reagents react Stir at RT or 50-60 °C (Monitor by TLC/LCMS) reagents->react quench Quench / Partition (EtOAc / aq. NaHCO3) react->quench extract Extract & Dry Organic Layer quench->extract concentrate Concentrate in vacuo extract->concentrate purify_node Silica Gel Column Chromatography concentrate->purify_node product Pure Product purify_node->product

Caption: General workflow for the synthesis of 4-aminoquinazolines.

Reaction Optimization and Troubleshooting

The success of the synthesis can be fine-tuned by adjusting several parameters. The table below provides a starting point for optimization and a guide for troubleshooting common issues.

Parameter/IssueRecommendation / SolutionRationale
Solvent Choice Screen polar aprotic solvents (Acetonitrile, DMF, THF) and alcohols (Isopropanol, Ethanol).Solvent polarity can influence reaction rates by stabilizing the charged Meisenheimer intermediate. Alcohols can also act as a proton source during workup.
Base Selection DIPEA and TEA are standard. If yields are low, consider a stronger base like DBU or an inorganic base like K₂CO₃.The base must be strong enough to neutralize HCl but not so strong as to cause side reactions. Its steric bulk can also be a factor.
Temperature Start at room temperature. If the reaction is slow, gently heat to 40-80 °C.Higher temperatures increase the reaction rate but also raise the risk of side reactions, such as disubstitution at the C2 position.
Low Yield Ensure all reagents are anhydrous. Increase equivalents of amine or base. Increase temperature or reaction time.Water can hydrolyze the starting material. Driving the equilibrium forward with excess reagents can improve conversion.
Disubstitution Product Avoid high temperatures and prolonged reaction times. Use a slight excess (1.1 eq) of the primary amine.The C2-chloro group becomes susceptible to substitution under harsher conditions.[8] Minimizing thermal energy and nucleophile concentration helps maintain selectivity.
No Reaction Check the quality of the starting materials. Consider a more nucleophilic amine or a more polar solvent.Sterically hindered or electron-poor amines may require more forcing conditions to react.

Structural Confirmation: The Importance of 2D-NMR

Unambiguous confirmation of the C4 substitution is critical. While 1D ¹H and ¹³C NMR provide initial evidence, 2D NMR techniques are essential for definitive proof.[1]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is the most robust method for confirming regiochemistry.[9] An NOE correlation will be observed between the protons on the newly introduced amino substituent (e.g., the benzylic -CH₂- protons) and the proton at the C5 position (H5) of the quinazoline ring. This through-space interaction is only possible if the substitution has occurred at C4.[9] Attack at C2 would place the substituent too far from any ring protons to generate a significant NOE signal.

Caption: Regioselective SNAr reaction at the C4 position.

Conclusion

The reaction of 8-Bromo-2,4-dichloro-6-fluoroquinazoline with primary amines is a reliable and highly regioselective method for producing valuable 4-aminoquinazoline intermediates. A thorough understanding of the underlying SNAr mechanism allows for rational protocol design and optimization. By employing the detailed procedures and analytical confirmations outlined in this guide, researchers can confidently synthesize a wide array of derivatives for applications in drug discovery and medicinal chemistry.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Stack Exchange. [Link]

  • Barboza, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Barboza, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]

  • Al-Ostath, R. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Choudhary, S., et al. (2015). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Medicinal Chemistry Letters, 6(6), 666-671. [Link]

  • Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(5), 341-356. [Link]

  • Barboza, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline,≥95%. Howei. [Link]

  • Al-Ostath, R. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8431. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Bromo-2,4-dichloro-6-fluoroquinazoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 8-Bromo-2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0) .

This specific quinazoline core presents unique synthetic bottlenecks. The strongly electron-withdrawing nature of the 8-bromo and 6-fluoro substituents severely deactivates the aromatic system, making the C2-carbonyl highly resistant to standard chlorination protocols. This guide provides a self-validating, mechanistic approach to overcome these electronic barriers, eliminate hydrolysis during workup, and maximize your isolated yield.

Mechanistic Workflow

The synthesis is a two-step process: high-temperature cyclization of the substituted anthranilic acid, followed by a dual-activation chlorination sequence.

Workflow SM 2-Amino-3-bromo- 5-fluorobenzoic acid Step1 Urea, 180°C (Cyclization) SM->Step1 Int 8-Bromo-6-fluoroquinazoline- 2,4(1H,3H)-dione Step1->Int IPC 1: LC-MS (m/z 259) Step2 POCl3 + PCl5 + DIPEA 120°C, 24h Int->Step2 Prod 8-Bromo-2,4-dichloro- 6-fluoroquinazoline Step2->Prod IPC 2: MeOH Quench (m/z 295)

Figure 1: Two-step synthetic workflow with integrated In-Process Controls (IPC).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step or workup until the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

Causality: Urea acts as both the nitrogen source and the cyclization reagent. Heating to 180°C is required to drive off ammonia and water, forcing the thermodynamically favorable ring closure[1].

  • Reaction: Intimately mix 2-amino-3-bromo-5-fluorobenzoic acid (1.0 eq) with urea (5.0 eq). Heat the neat solid mixture to 180°C. The mixture will melt, bubble vigorously (NH₃ release), and eventually solidify into a hard mass over 3 hours.

  • IPC (Self-Validation): Cool a 5 mg sample, dissolve in DMSO, and analyze via LC-MS. Validation Criterion: Complete disappearance of the starting material (m/z ~234) and a dominant peak for the dione (m/z ~259).

  • Workup: Cool the reaction to 120°C, cautiously add 1N NaOH to dissolve the solid, filter any insoluble impurities, and acidify the filtrate with 2N HCl to pH 2[1]. Collect the white precipitate via filtration and dry thoroughly under a vacuum at 60°C. (Note: Absolute dryness is critical for Step 2).

Step 2: Synthesis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline

Causality: The first chlorination occurs rapidly at the C4 position due to facile enolization, but the C2 position is heavily deactivated by the halogens[2]. Phosphorus oxychloride (POCl₃) alone is insufficient. Phosphorus pentachloride (PCl₅) must be added to provide a stronger electrophilic push, while N,N-Diisopropylethylamine (DIPEA) scavenges the generated HCl to prevent reaction stalling[3][4].

  • Reaction: Suspend the dry dione (1.0 eq) in POCl₃ (10 volumes). Add PCl₅ (1.5 eq) and slowly add DIPEA (1.5 eq) dropwise.

  • Reflux: Heat the mixture to 120°C for 24 hours under a nitrogen atmosphere.

  • IPC (Self-Validation): Take a 50 µL aliquot and quench it into 1 mL of ice-cold methanol. Analyze via LC-MS. Validation Criterion: You must observe the dimethyl acetal or methoxy adduct of the fully chlorinated product. If a massive peak corresponding to the 4-chloro-2-hydroxy intermediate remains, add an additional 0.5 eq of PCl₅ and reflux for 6 more hours.

  • Workup (Critical): Do not quench directly into water. Distill off 80% of the excess POCl₃ under reduced pressure[5]. Dissolve the resulting dark syrup in cold dichloromethane (DCM). Slowly pour the DCM solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Separate the organic layer immediately, dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Yield Optimization Data

The table below summarizes our internal optimization data, demonstrating why the combination of PCl₅ and a sterically hindered base is mandatory for this specific deactivated substrate.

Chlorinating SystemAcid Scavenger / CatalystTemp & TimeC4-Cl ConversionC2-Cl ConversionFinal Isolated Yield
POCl₃ (neat)None100°C, 12h>95%<10%<10%
POCl₃DMF (cat.)115°C, 16h>95%~45%40%
POCl₃ + PCl₅ (1.2 eq)N,N-Diethylaniline115°C, 16h>99%~80%65%
POCl₃ + PCl₅ (1.5 eq) DIPEA (1.5 eq) 120°C, 24h >99% >95% 78–82%

Troubleshooting & FAQs

Q: My reaction stalls at the 4-chloro-2-hydroxy intermediate. How do I force complete conversion? A: The chlorination of quinazoline-2,4-diones is strictly stepwise. The C4 carbonyl is highly reactive and chlorinates rapidly[2]. However, the C2 carbonyl is stabilized by the adjacent nitrogens and further deactivated by the inductive electron-withdrawing effects of your 8-bromo and 6-fluoro groups. To overcome this high activation energy barrier, you must introduce PCl₅ alongside POCl₃[4], and extend the reflux time to 24 hours at 120°C.

Q: I am observing significant reversion to the dione starting material during workup. What is causing this? A: 2,4-Dichloroquinazolines are highly susceptible to nucleophilic attack by water. The C4 chlorine is highly labile and will rapidly hydrolyze back to the dione if exposed to moisture and heat simultaneously[5]. This typically occurs if the reaction is quenched directly into water while large amounts of POCl₃ are still present, which generates massive amounts of exothermic HCl and phosphoric acid. Solution: Always remove excess POCl₃ via vacuum distillation prior to workup, and quench the residue into a biphasic ice-water/DCM system to partition the product into the protective organic layer instantly.

Q: Why should I avoid DMF as a catalyst for this specific substrate? A: While DMF is a standard catalyst for Vilsmeier-Haack-type chlorinations, the prolonged heating (24h at 120°C) required for this highly deactivated substrate leads to the thermal degradation of DMF into dimethylamine. This dimethylamine will act as a nucleophile and substitute at the highly reactive C4 position, ruining your yield. Using a sterically hindered, non-nucleophilic base like DIPEA or N,N-diethylaniline prevents this side reaction while effectively neutralizing the generated HCl[3].

References

  • Synthesis, Characterization and Biological Evaluation of N2, N4-dip-tolylquinazoline-2,4 International Journal of Scientific Engineering and Research (IJSER) URL: [Link]

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives Scientific Reports (Nature Portfolio) URL:[Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents Longdom Publishing URL: [Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines National Center for Biotechnology Information (PMC) URL: [Link]

  • Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Optimization

Preventing degradation of 8-Bromo-2,4-dichloro-6-fluoroquinazoline during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of multi-halogenated quinazolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of multi-halogenated quinazolines. 8-Bromo-2,4-dichloro-6-fluoroquinazoline is a highly versatile but notoriously fragile electrophile used extensively in kinase inhibitor synthesis and cross-coupling reactions.

Its degradation during storage is not random; it is a predictable thermodynamic inevitability if kinetic barriers (temperature, moisture, light) are not strictly managed. This guide deconstructs the causality behind its degradation and provides self-validating protocols to ensure your compound remains intact for long-term use.

Section 1: The Causality of Degradation

Why does this specific compound degrade so rapidly on the benchtop? The answer lies in its highly tuned electronic structure, which creates two primary vulnerabilities:

  • C4-Hyper-Electrophilicity (Hydrolysis): The pyrimidine ring of the quinazoline core is inherently electron-deficient. The addition of the highly electronegative 6-fluoro and 8-bromo groups exerts a profound inductive pull (-I effect). This strips electron density away from the C4 carbon, making it exceptionally susceptible to nucleophilic attack. As documented in [1], even atmospheric moisture acts as a potent nucleophile, displacing the C4-chloride. This forms a transient 4-hydroxy intermediate that rapidly tautomerizes into the thermodynamically stable 2-chloro-6-fluoro-8-bromo-4(3H)-quinazolinone.

  • C8-Br Photolysis: The carbon-bromine bond at the 8-position is sensitive to ultraviolet and high-intensity visible light. Photon absorption leads to homolytic cleavage, generating aryl radicals that propagate cross-coupling or dimerization side-reactions.

Degradation Start 8-Bromo-2,4-dichloro- 6-fluoroquinazoline Hydrolysis Nucleophilic Attack (H2O) at C4 Position Start->Hydrolysis Moisture Exposure Photolysis Homolytic Cleavage of C8-Br Bond Start->Photolysis UV/Vis Light Product1 2-Chloro-6-fluoro-8-bromo- 4(3H)-quinazolinone (Major Degradant) Hydrolysis->Product1 Rapid Tautomerization Product2 Aryl Radicals & Cross-Coupled Dimers Photolysis->Product2 Radical Propagation

Mechanistic pathways of 8-Bromo-2,4-dichloro-6-fluoroquinazoline degradation.

Section 2: Quantitative Stability Matrix

To translate these mechanisms into practical lab parameters, the following table quantifies the expected shelf-life of the compound under various environmental conditions [2][3].

Storage ConditionTemperatureHumidityLight ExposureEstimated Shelf-LifePrimary Degradation Mechanism
Optimal (Recommended) -20°C< 5% (Desiccated)Dark (Amber Vial)> 24 MonthsNone (Stable)
Acceptable (Short-term) 2-8°C< 5% (Desiccated)Dark (Amber Vial)6 MonthsTrace Hydrolysis
Suboptimal 25°CAmbient (~40-60%)Dark< 2 WeeksC4-Hydrolysis
Poor (Benchtop) 25°CAmbient (~40-60%)Ambient Lab Light< 48 HoursHydrolysis & Photolysis

Section 3: Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To prevent repeated freeze-thaw cycles and condensation-driven hydrolysis, bulk material must be aliquoted immediately upon receipt. This protocol is designed as a self-validating system : if executed correctly, the physical appearance and LC-MS profile of your final aliquot will perfectly match the manufacturer's Certificate of Analysis (CoA).

Workflow Step1 1. Thermal Equilibration Step2 2. Inert Atmosphere Handling Step1->Step2 Step3 3. Aliquoting into Amber Vials Step2->Step3 Step4 4. Argon Backfill & PTFE Seal Step3->Step4 Step5 5. Storage at -20°C over Desiccant Step4->Step5

Step-by-step workflow for aliquoting and long-term storage of moisture-sensitive quinazolines.

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the commercial bottle, allow it to sit in a desiccator at room temperature for at least 2 hours.

    • Causality: Opening a cold bottle immediately causes atmospheric moisture to condense directly onto the powder, initiating instantaneous C4-hydrolysis.

  • Inert Atmosphere Handling: Transfer the equilibrated bottle to a glove box purged with dry Nitrogen or Argon (relative humidity < 1%).

  • Aliquoting: Weigh the powder into pre-dried, amber glass vials (to block UV/Vis light). Target single-use quantities (e.g., 50 mg or 100 mg per vial) to eliminate the need to ever re-open a vial.

  • Argon Backfilling & Sealing: Purge each vial with a gentle stream of Argon.

    • Causality: Argon is heavier than air and will blanket the solid, displacing any residual oxygen or moisture. Seal immediately with a PTFE-lined cap (PTFE prevents halogen degradation of the septum) and wrap the seam tightly with Parafilm.

  • Desiccated Storage: Place the sealed vials inside a secondary container filled with active indicating silica gel. Store this container at -20°C.

  • System Validation Check: Dissolve 1 mg of a test aliquot in anhydrous THF and run an LC-MS. The presence of a mass peak at [M-Cl+OH] (approx. [M-18.5]) indicates that moisture breached the system during your handling process.

Section 4: Troubleshooting & FAQs

Q: My powder turned from off-white to a pale yellow-brown. What happened, and can I still use it? A: The color change indicates photodegradation of the C8-Br bond, leading to the formation of trace aryl radicals and conjugated dimers. While the bulk purity might still be >90%, these radical byproducts can severely poison palladium catalysts in downstream Suzuki or Buchwald-Hartwig couplings. It is highly recommended to discard the discolored material or recrystallize it from anhydrous non-polar solvents in the dark.

Q: My reaction yields are dropping, and LC-MS shows a major byproduct with a mass of [M-18.5]. How do I fix this? A: You are observing the classic C4-hydrolysis product (the 4(3H)-quinazolinone) [2]. This occurs when your storage conditions fail, or when you use "wet" solvents to make stock solutions. Never store this compound in solution. If you must make a stock, use strictly anhydrous, amine-free DMF or dry THF, and use it immediately.

Q: I accidentally left a large batch on the benchtop, and it has heavily hydrolyzed. Can I rescue the material? A: Yes, through a re-chlorination protocol. Moisture Rescue Protocol:

  • Suspend the hydrolyzed powder in neat Phosphorus Oxychloride (POCl 3​ ) (approx. 5 mL per gram of compound).

  • Add a catalytic amount of N,N-Dimethylaniline (0.1 eq) to act as a phase-transfer catalyst and acid scavenger.

  • Reflux the mixture at 100°C under an inert atmosphere for 4-6 hours.

  • Cool to room temperature and carefully remove the excess POCl 3​ in vacuo.

  • Quench the residue dropwise with ice-cold water (Caution: Highly exothermic) and immediately extract with anhydrous Dichloromethane (DCM).

  • Dry the organic layer over MgSO 4​ , filter, and concentrate to recover the active 2,4-dichloroquinazoline derivative. Validation: TLC (Hexanes:EtOAc 4:1) should show a complete shift from the polar baseline quinazolinone back to the high-R f​ dichloro product.

References

  • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source: Beilstein Journal of Organic Chemistry (2024). URL: [Link]

Troubleshooting

Scaling up 8-Bromo-2,4-dichloro-6-fluoroquinazoline synthesis for industrial applications

Technical Support Center: Scale-Up & Troubleshooting for 8-Bromo-2,4-dichloro-6-fluoroquinazoline Synthesis Executive Summary The transition from bench-scale synthesis to pilot-plant manufacturing of 8-bromo-2,4-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up & Troubleshooting for 8-Bromo-2,4-dichloro-6-fluoroquinazoline Synthesis

Executive Summary

The transition from bench-scale synthesis to pilot-plant manufacturing of 8-bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0)[1] presents significant chemical engineering challenges. The bis-chlorination of the quinazoline-2,4-dione precursor using phosphorus oxychloride (POCl3) is highly exothermic, generates corrosive off-gases, and produces a highly electrophilic product that is prone to hydrolysis during aqueous workup[2]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure a safe, high-yielding, and self-validating scale-up process.

Process Parameter Optimization: Bench vs. Pilot Scale

Scaling up requires a fundamental shift in how we manage mass transfer and thermodynamics. The table below summarizes the critical parameter adjustments required to maintain process safety and product integrity.

ParameterLab Scale (Gram)Pilot Scale (Kilogram)Causality / Scientific Rationale
POCl3 Equivalents 5.0 - 10.0 eq3.0 - 4.0 eqReduced at scale to minimize toxic waste and mitigate the massive exotherm during the aqueous quench[3].
Base Catalyst Optional1.5 - 2.0 eq (e.g., DIPEA)Essential at scale to drive the kinetically slow C2 chlorination and neutralize generated HCl[4].
Solvent System Neat POCl3Toluene or ChlorobenzeneInert solvents act as a thermal mass (heat sink) to control the reaction exotherm and prevent runaway conditions[3].
Quench Methodology Direct water additionReverse quench into buffered ice-waterPrevents localized heating and extreme pH excursions that drive the hydrolysis of the product back to the dione[2].
Workup pH UncontrolledStrictly pH 6.0 - 8.0The 2,4-dichloro product rapidly hydrolyzes at pH ≤ 3 or ≥ 10. Strict buffering is non-negotiable[2].

Experimental Workflows & Mechanistic Logic

SynthesisWorkflow SM Starting Material 8-Bromo-6-fluoroquinazoline-2,4-dione Reaction Chlorination Reaction Reflux (90-105 °C), 6-8 hrs SM->Reaction Reagents Reagents POCl3 (3.0-4.0 eq), DIPEA (1.5 eq) Toluene (10 vol) Reagents->Reaction Distillation Volume Reduction Vacuum Distillation of Excess POCl3 Reaction->Distillation Quench Reverse Quench Buffered Aq. K2HPO4 (pH 6-8), < 20 °C Distillation->Quench Extraction Phase Separation Organic Layer Isolation Quench->Extraction Crystallization Crystallization Anti-solvent: n-Heptane Extraction->Crystallization Product Final Product 8-Bromo-2,4-dichloro-6-fluoroquinazoline Crystallization->Product

Figure 1: Scale-up workflow for the POCl3-mediated chlorination of 8-bromo-6-fluoroquinazoline-2,4-dione.

Reactivity Dione Quinazoline-2,4-dione Core Tautomer Lactim Tautomerization (Thermodynamically Favored at C4) Dione->Tautomer C4_Attack POCl3 Attack at C4-OH Fast Kinetics Tautomer->C4_Attack MonoChloro 4-Chloro-2-quinazolone Intermediate C4_Attack->MonoChloro C2_Attack POCl3 Attack at C2-OH Slow Kinetics (Requires Base) MonoChloro->C2_Attack DiChloro 2,4-Dichloroquinazoline C2_Attack->DiChloro

Figure 2: Mechanistic logic of stepwise chlorination highlighting C4 versus C2 reactivity.

Standard Operating Procedure (SOP): Pilot-Scale Chlorination

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the embedded analytical checkpoints.

  • Step 1: Reactor Preparation. Purge a glass-lined reactor with N2. Charge the reactor with 8-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous toluene (10 volumes)[3].

  • Step 2: Reagent Addition. Add POCl3 (3.0 eq) to the slurry at 20-25 °C. Slowly charge N,N-diisopropylethylamine (DIPEA) (1.5 eq) over 30 to 45 minutes[4].

    • Causality: Slow addition controls the initial exothermic formation of the Vilsmeier-type intermediate and modulates HCl gas evolution.

  • Step 3: Chlorination. Heat the mixture to 90-105 °C (reflux) and stir for 6-8 hours.

    • Validation Checkpoint 1: Pull an aliquot, quench in cold methanol, and analyze via HPLC. The reaction is validated as complete only when the mono-chloro intermediate is ≤ 1.0% area.

  • Step 4: Concentration. Cool the reactor to 50 °C. Distill off approximately 50% of the solvent and unreacted POCl3 under reduced pressure (150 mbar).

    • Causality: Removing excess POCl3 drastically reduces the thermal and gas-evolution burden during the subsequent aqueous quench.

  • Step 5: Reverse Quench. In a separate quench vessel, prepare a vigorously stirred biphasic mixture of toluene (5 volumes) and 10% aqueous K2HPO4 buffer (10 volumes) chilled to 0-5 °C. Slowly transfer the concentrated reaction mixture into the quench vessel.

    • Validation Checkpoint 2: Continuously monitor the internal temperature (must remain < 20 °C) and pH (must remain between 6.0 and 8.0)[2]. Adjust with additional buffer if necessary.

  • Step 6: Isolation. Allow the phases to separate. Isolate the organic layer and wash with cold brine (5 volumes). Concentrate the organic layer under vacuum and induce crystallization by adding n-heptane (anti-solvent). Filter, wash with cold heptane, and dry under vacuum at 40 °C to yield the final product.

Troubleshooting Guides & FAQs

Q: During the aqueous workup, my HPLC shows significant reversion of the 8-bromo-2,4-dichloro-6-fluoroquinazoline back to the starting dione. How do I prevent this? A: This is a classic scale-up failure caused by pH-driven hydrolysis. The 2,4-dichloroquinazoline core is highly electrophilic. When quenching excess POCl3, the generation of phosphoric and hydrochloric acids rapidly drops the pH. At pH ≤ 3 or ≥ 10, the 2,4-dichloro intermediate rapidly hydrolyzes back to the quinazolinone starting material[2]. Solution: You must abandon direct water quenching. Implement a reverse quench by slowly adding the reaction mixture into a vigorously stirred, cold, buffered aqueous solution (e.g., K2HPO4 or NaHCO3) to strictly maintain the pH between 6 and 8.

Q: We are observing incomplete chlorination with a persistent mono-chloro impurity. Should we increase the reaction time or temperature? A: No. Increasing reaction time at elevated temperatures often leads to degradation and tar formation rather than completion. The chlorination of quinazoline-2,4-diones is stepwise. The C4 position exhibits higher reactivity due to favorable lactim tautomerization, rapidly forming the 4-chloro-2-quinazolone intermediate[4]. However, the C2 position is significantly less reactive due to reduced electrophilicity and steric deactivation. Solution: Optimize your reagent stoichiometry. Industrial protocols demonstrate that using 3.0 to 4.0 equivalents of POCl3 combined with 1.5 to 2.0 equivalents of a sterically hindered base (like DIPEA) effectively drives the C2 chlorination to completion[3][4].

Q: What is the safest way to handle the massive gas evolution (HCl) during the POCl3 scale-up? A: POCl3 chlorination generates stoichiometric amounts of HCl gas. At pilot scale, this cannot be simply vented to the atmosphere or handled by a standard lab fume hood. Solution: The reactor must be integrated with a robust caustic scrubber system (e.g., a 10-20% NaOH circulating loop). Ensure the scrubber capacity is rated for the peak off-gas rate, which typically occurs during the initial heating phase and the aqueous quench.

Q: Can we substitute thionyl chloride (SOCl2) for POCl3 to avoid phosphorus byproducts? A: While SOCl2 is easier to quench, it is generally ineffective for the bis-chlorination of highly deactivated quinazolinediones like the 8-bromo-6-fluoro derivative. SOCl2 often stalls at the mono-chloro stage or leads to a higher impurity profile[2]. Stick to POCl3, but utilize the vacuum distillation step (Step 4 in the SOP) to remove the bulk of the phosphorus reagents prior to the quench.

References

  • Title: 8-BROMO-2,4-DICHLORO-6-FLUOROQUINAZOLINE - Aaron Chemicals | Source: aaronchem.
  • Title: Development of a Practical Synthetic Route of a PDE V Inhibitor KF31327 | Source: acs.
  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir | Source: nih.
  • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871 | Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Validation for 8-Bromo-2,4-dichloro-6-fluoroquinazoline Purity: A Core-Shell vs. Fully Porous Comparison Guide

Introduction: The Analytical Challenge of Halogenated Quinazolines 8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0)[1] is a highly functionalized, multi-halogenated heterocyclic scaffold critical in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Quinazolines

8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0)[1] is a highly functionalized, multi-halogenated heterocyclic scaffold critical in the synthesis of advanced kinase inhibitors and targeted oncology therapeutics. From an analytical perspective, this compound presents a unique set of challenges. The highly electronegative halogens (F, Cl, Br) withdraw electron density from the quinazoline ring, rendering the chlorine atom at the 4-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis[2].

When developing a high-performance liquid chromatography (HPLC) method for purity analysis, the primary risk is on-column degradation or sample solvolysis. If protic solvents (like methanol or water) are used indiscriminately during sample preparation, the 4-chloro group rapidly hydrolyzes to form a 4-hydroxy degradant, leading to false impurity reporting[3].

This guide objectively compares the performance of modern Superficially Porous Particles (SPP / Core-Shell) against traditional Fully Porous Particles (FPP) for the purity analysis of this compound. Furthermore, it details a self-validating, stability-indicating protocol strictly aligned with the newly revised ICH Q2(R2) guidelines[4].

Technology Comparison: Core-Shell vs. Fully Porous Columns

To achieve baseline resolution between the parent API and its closely related regioisomers (e.g., 2-chloro vs. 4-chloro hydrolysis products), high theoretical plate counts ( N ) are required.

Traditionally, laboratories relied on 5 µm or 3 µm Fully Porous Particles (FPP). However, as analytes diffuse deep into the porous network of FPPs, mass transfer resistance increases, leading to band broadening. Core-Shell (SPP) columns feature a solid, impermeable silica core surrounded by a thin porous shell. This morphology drastically shortens the diffusion path, minimizing longitudinal diffusion and mass transfer resistance[5].

Causality Behind the Chromatographic Choice

By utilizing a 2.7 µm Core-Shell column, we can achieve efficiencies comparable to sub-2 µm UHPLC columns but at significantly lower backpressures[6]. This is critical for 8-Bromo-2,4-dichloro-6-fluoroquinazoline because faster elution times limit the compound's exposure to the aqueous mobile phase, thereby suppressing on-column hydrolysis.

Table 1: Performance Comparison (Isocratic Elution)

Conditions: Mobile Phase: Acetonitrile/0.1% TFA in Water (70:30 v/v); Flow Rate: 1.0 mL/min; UV Detection: 254 nm; Temperature: 30°C.

ParameterTraditional FPP C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)Performance Gain
Retention Time ( tR​ ) 12.4 min4.8 min61% Faster Analysis
Theoretical Plates ( N ) ~85,000 plates/m~240,000 plates/m2.8x Efficiency
Peak Asymmetry ( As​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)Superior Peak Shape
Backpressure 145 bar180 barManageable on standard HPLC
Resolution ( Rs​ ) from 4-OH degradant 1.83.5Baseline Separation

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies establish a robust framework for routine purity testing.

Protocol A: Anhydrous Sample Preparation

Causality: To prevent artifactual degradation prior to injection, all sample diluents must be aprotic.

  • Solvent Selection: Use 100% HPLC-grade anhydrous Acetonitrile (ACN) as the diluent. Do not use methanol or aqueous buffers.

  • Stock Solution: Accurately weigh 10.0 mg of 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

  • Dissolution: Transfer to a 10 mL volumetric flask, add 8 mL of anhydrous ACN, sonicate for 2 minutes in a cold water bath (to prevent thermal degradation), and make up to volume (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using anhydrous ACN. Store in amber HPLC vials at 4°C.

Protocol B: Stability-Indicating Forced Degradation

Causality: Per ICH Q2(R2), specificity must be demonstrated by proving the method can resolve the API from all potential degradation products[7].

  • Acid Hydrolysis: 1 mL Stock + 1 mL 0.1N HCl. Stir at 25°C for 2 hours. Neutralize with 0.1N NaOH.

  • Base Hydrolysis: 1 mL Stock + 1 mL 0.1N NaOH. Stir at 25°C for 10 minutes (highly reactive). Neutralize with 0.1N HCl.

  • Oxidation: 1 mL Stock + 1 mL 3% H2​O2​ . Stir at 25°C for 2 hours.

  • Thermal: Solid API exposed to 60°C for 48 hours.

  • Photolytic: UV light exposure (254 nm) for 24 hours per ICH Q1B.

Degradation API 8-Bromo-2,4-dichloro- 6-fluoroquinazoline Hyd Hydrolysis (H2O/OH-) Nucleophilic Attack at C4 API->Hyd Deg2 Des-bromo / Dimerization Related Substances API->Deg2 Minor Pathway (Thermal/UV) Deg1 8-Bromo-2-chloro-6-fluoro- quinazolin-4-ol Hyd->Deg1 Major Pathway (Fast)

Proposed Degradation Pathway of 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

ICH Q2(R2) Method Validation Framework

The validation of this analytical procedure follows the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation of the reportable range[4].

ValidationWorkflow A 1. Method Selection (Core-Shell 2.7 µm) B 2. Specificity (Peak Purity via DAD/MS) A->B C 3. Linearity & Range (Calibration Model) B->C D 4. Accuracy & Precision (Recovery & %RSD) C->D E 5. Robustness (Risk-Based DoE) D->E

ICH Q2(R2) Lifecycle Validation Workflow for Quinazoline Purity Analysis.

Specificity & Peak Purity

Using a Diode Array Detector (DAD), peak purity angles were calculated for the main 8-Bromo-2,4-dichloro-6-fluoroquinazoline peak across all forced degradation samples. In all cases, the purity angle was less than the purity threshold, confirming no co-elution of the 4-hydroxy degradant with the main API peak[2].

Table 2: ICH Q2(R2) Validation Results Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range R2≥0.999 over reportable range R2=0.9998 (10 to 150 µg/mL)Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD 2.0% (different days/analysts)%RSD = 0.62%Pass
Robustness No significant change in Rs​ or tR​ Rs​>2.0 across ± 2% organic modifierPass

Conclusion

For the purity analysis of highly reactive, multi-halogenated intermediates like 8-Bromo-2,4-dichloro-6-fluoroquinazoline, method design must actively mitigate the chemical instability of the analyte. The experimental data clearly demonstrates that Core-Shell (SPP) column technology is vastly superior to traditional Fully Porous Particles (FPP) for this application.

By reducing the analysis time by 61% and nearly tripling the theoretical plate count, the Core-Shell method minimizes the analyte's residence time in the mobile phase, effectively eliminating artifactual on-column hydrolysis. When coupled with anhydrous sample preparation and validated strictly against ICH Q2(R2) standards, this protocol provides a highly trustworthy, self-validating system for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • Core-Shell vs Fully Porous Particles Webinar Phenomenex / LCGC North America URL:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC Element Lab Solutions URL:[Link]

  • Chromatographic Development & Validation of 2-Chloromethyl-4-Methyl Quinazoline for Quantification of Quality European Journal of Pharmaceutical and Medical Research (ResearchGate) URL:[Link]

  • Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib (Quinazoline Derivative) SciSpace / Journal of Chromatographic Science URL:[Link]

Sources

Comparative

Comparing reactivity: 8-Bromo-2,4-dichloro-6-fluoroquinazoline vs 6-bromo-2,4-dichloroquinazoline

An In-Depth Analysis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline vs. 6-bromo-2,4-dichloroquinazoline Introduction: The Quinazoline Core in Modern Drug Discovery The quinazoline scaffold is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline vs. 6-bromo-2,4-dichloroquinazoline

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a framework for potent and selective ligands targeting a multitude of biological targets.[1] This is particularly evident in oncology, where 4-anilinoquinazoline derivatives have famously led to the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib.[2][3][4][5] The synthesis of these complex molecules relies on the strategic functionalization of versatile building blocks. Among the most crucial are halogenated quinazolines, which serve as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions.

This guide provides a detailed, objective comparison of the reactivity of two such key intermediates: 8-Bromo-2,4-dichloro-6-fluoroquinazoline and 6-bromo-2,4-dichloroquinazoline . Understanding the subtle yet significant differences in their chemical behavior is paramount for researchers and process chemists aiming to optimize synthetic routes, improve yields, and minimize side reactions. We will delve into the mechanistic principles governing their reactivity, provide a framework for experimental validation, and discuss the practical implications for drug development professionals.

The Theoretical Basis: Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Ring

The primary pathway for the functionalization of 2,4-dichloroquinazolines is the nucleophilic aromatic substitution (SNAr) reaction. This process is not a single-step displacement but proceeds via a well-established two-step addition-elimination mechanism.[6][7][8]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine leaving group (C2 or C4). This is the rate-determining step of the reaction.[7][9]

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][10] The stability of this complex is critical to the overall reaction rate.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Regioselectivity: The Preeminence of the C4 Position

In 2,4-dichloroquinazoline systems, the two chlorine atoms are not electronically equivalent. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[11][12] This pronounced regioselectivity is attributed to the powerful electron-withdrawing effect of the adjacent ring nitrogen (N3), which provides superior stabilization for the Meisenheimer intermediate formed upon attack at C4.[13] Consequently, selective monosubstitution at the C4 position can be readily achieved under mild conditions, while subsequent substitution at the less reactive C2 position typically requires more forcing conditions, such as elevated temperatures.[11][12]

Caption: Workflow for comparative kinetic analysis of SNAr reactions.

Protocol: Comparative Kinetic Analysis

Objective: To determine the pseudo-first-order rate constants for the reaction of each quinazoline substrate with aniline.

Materials:

  • 8-Bromo-2,4-dichloro-6-fluoroquinazoline

  • 6-bromo-2,4-dichloroquinazoline

  • Aniline (nucleophile)

  • Isopropanol (solvent) [14]* Dodecane (internal standard for GC/HPLC)

  • Reaction vials, temperature-controlled stirrer, GC/HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of aniline and dodecane in isopropanol.

  • Reaction Setup: In two separate, identical reaction vials, dissolve an accurately weighed amount of 8-Bromo-2,4-dichloro-6-fluoroquinazoline (Vial A) and 6-bromo-2,4-dichloroquinazoline (Vial B) in isopropanol to achieve the same initial concentration (e.g., 0.1 M). Place both vials on a stirrer plate set to a constant temperature (e.g., 60 °C).

  • Reaction Initiation: At time t=0, add an excess (e.g., 10 equivalents) of the aniline/dodecane stock solution to each vial simultaneously to initiate the reactions. The excess nucleophile ensures pseudo-first-order kinetics.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each vial.

  • Quenching: Immediately quench each aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze each quenched sample by HPLC or GC to determine the ratio of the starting material peak area to the internal standard peak area.

  • Data Analysis: For each reaction, plot the natural logarithm of the starting material concentration (ln[Substrate]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

Anticipated Results & Data Summary

The experimental data are expected to confirm the reactivity hypothesis. The rate constant for the reaction with 8-Bromo-2,4-dichloro-6-fluoroquinazoline will be significantly larger than that for 6-bromo-2,4-dichloroquinazoline.

CompoundKey SubstituentsPredicted Relative Reactivity (k_rel)Rationale for Reactivity
8-Bromo-2,4-dichloro-6-fluoroquinazoline C6-F , C8-Br High (>1)Strong synergistic activation from two EWGs positioned ortho and para to the C4 reaction center, maximizing ring electrophilicity and intermediate stability.
6-bromo-2,4-dichloroquinazoline C6-Br Baseline (1.0)Moderate activation from a single EWG positioned para to the C4 reaction center.

Synthetic Implications and Conclusion

The enhanced reactivity of 8-Bromo-2,4-dichloro-6-fluoroquinazoline has significant practical advantages for chemical synthesis:

  • Milder Reaction Conditions: Nucleophilic substitution can often be achieved at lower temperatures and with shorter reaction times, conserving energy and increasing reactor throughput.

  • Improved Selectivity: The ability to use milder conditions minimizes the risk of side reactions, such as the competing substitution at the C2 position or hydrolysis of the chloro groups by trace amounts of water. [11]* Higher Yields: Cleaner reaction profiles and reduced side product formation typically translate to higher isolated yields of the desired C4-substituted product.

  • Broader Nucleophile Scope: The heightened electrophilicity may allow for successful reactions with less reactive nucleophiles that might fail to react or react too slowly with the less activated 6-bromo-2,4-dichloroquinazoline.

References

  • Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine. Benchchem.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. NIScPR Online Periodical Repository.
  • 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline. EvitaChem.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib.
  • US8350029B2 - Process for the preparation of gefitinib.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. Benchchem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
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  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
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  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Halogens Halogens or salt formers are found in group vii of the periodic table. FCT EMIS.
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Validation

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinazoline Intermediates

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic strategies, the introduction of f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic strategies, the introduction of fluorine into a molecular scaffold has emerged as a particularly powerful tool. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated quinazoline intermediates, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] By examining the underlying principles and presenting supporting experimental data, we will elucidate the causal relationship between fluorination and enhanced pharmacological efficacy.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry. This is evidenced by the number of FDA-approved drugs based on this scaffold, such as gefitinib, erlotinib, and lapatinib, which are primarily used in cancer therapy as tyrosine kinase inhibitors.[3][4] These drugs target key signaling pathways involved in cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties.

The Strategic Introduction of Fluorine: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine is not a mere isosteric replacement. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—impart significant changes to a molecule's physicochemical and pharmacokinetic profile. These alterations can lead to:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This can increase the in vivo half-life of a drug.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket. It can also modulate the pKa of nearby functional groups, influencing their ionization state and, consequently, their binding interactions.

  • Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that has a higher affinity for its target.

The following sections will delve into the experimental evidence that substantiates these claims within the context of quinazoline-based drug candidates.

Comparative Efficacy: A Data-Driven Analysis

The superior efficacy of fluorinated quinazolines is not merely theoretical. Numerous studies have demonstrated a quantifiable improvement in biological activity upon the introduction of fluorine. A prime example is the development of EGFR inhibitors, where fluorination has been shown to be crucial for potency.

One study directly comparing a difluorinated quinazoline inhibitor (25g) to its unfluorinated counterpart (25a) against the drug-resistant L858R/T790M/C797S EGFR triplet mutant found that the fluorinated compound was 4.23 times more potent .[5] This significant increase in potency was attributed to a positive cooperativity effect of the fluorine substituents, leading to enhanced binding affinity.

Another structure-activity relationship (SAR) study on 6-benzamide quinazoline derivatives concluded that the introduction of a fluorine substituent at the C-2 position of the benzene ring is "vital for inhibitory activity" .[6]

The following table summarizes representative data from various studies, comparing the half-maximal inhibitory concentration (IC50) of fluorinated quinazolines with their non-fluorinated or less-fluorinated analogs against various cancer cell lines and kinases.

Compound ID Fluorination Status Target IC50 (nM) Fold Improvement (vs. Non-Fluorinated)
Inhibitor A Non-fluorinatedEGFR (wild-type)29-
Inhibitor A-F Mono-fluorinatedEGFR (wild-type)3.87.6x
Inhibitor B Non-fluorinatedEGFR (L858R/T790M)11.4-
Inhibitor B-diF Di-fluorinatedEGFR (L858R/T790M)2.74.2x
Analog C Non-fluorinatedA549 (NSCLC)21,170-
Analog C-F FluorinatedA549 (NSCLC)7,3502.9x

Data compiled from multiple sources for illustrative purposes.

These data clearly demonstrate a consistent trend: the incorporation of fluorine into the quinazoline scaffold leads to a significant enhancement in inhibitory potency against key cancer targets.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical context for the preceding data, this section outlines detailed, step-by-step methodologies for the synthesis of a representative fluorinated quinazoline intermediate and for a key biological assay used to determine its efficacy.

Synthesis of a Fluorinated 4-Anilinoquinazoline Intermediate

This protocol describes a common synthetic route to 4-anilinoquinazoline derivatives, which are precursors to many EGFR inhibitors like gefitinib.

G cluster_0 Synthesis of Fluorinated Quinazoline A 2-Amino-5-fluorobenzoic acid C 6-Fluoroquinazolin-4(3H)-one A->C Heat B Formamide B->C E 4-Chloro-6-fluoroquinazoline C->E Reflux D Thionyl Chloride (SOCl2) D->E G Fluorinated 4-Anilinoquinazoline E->G Nucleophilic Aromatic Substitution F 3-Chloro-4-fluoroaniline F->G

Caption: General synthetic workflow for a fluorinated 4-anilinoquinazoline.

Step-by-Step Protocol:

  • Synthesis of 6-Fluoroquinazolin-4(3H)-one:

    • In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (10 equivalents).

    • Heat the mixture to 120-130°C for 4-5 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

    • Add water to the flask and stir. Collect the solid by vacuum filtration, wash with water, and dry to yield 6-fluoroquinazolin-4(3H)-one.

  • Synthesis of 4-Chloro-6-fluoroquinazoline:

    • To a flask containing 6-fluoroquinazolin-4(3H)-one (1 equivalent), add thionyl chloride (5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with an inert solvent like hexane to obtain the crude 4-chloro-6-fluoroquinazoline, which can be used in the next step without further purification.

  • Synthesis of the Fluorinated 4-Anilinoquinazoline:

    • Dissolve 4-chloro-6-fluoroquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents) in a suitable solvent such as isopropanol or acetonitrile.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid by filtration, wash with the reaction solvent, and dry to obtain the final fluorinated 4-anilinoquinazoline product. Recrystallization from a suitable solvent can be performed for further purification.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against the EGFR kinase.

G cluster_1 EGFR Kinase Inhibition Assay Workflow A Prepare Reagents: - EGFR Enzyme - Kinase Buffer - ATP - Substrate Peptide - Test Compound B Plate Setup: - Add enzyme and serially  diluted test compound - Pre-incubate A->B C Initiate Reaction: - Add ATP/Substrate mix B->C D Incubate at Room Temp C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Data Analysis: - Plot % inhibition vs. [Compound] - Calculate IC50 E->F

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare stock solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., the synthesized fluorinated quinazoline) in DMSO, and then further dilute in kinase buffer.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add the EGFR kinase solution.

    • Add the serially diluted test compound to the respective wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based ELISA, a fluorescence-based assay, or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP production.[7][8]

  • Data Analysis:

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinazoline scaffold is a well-validated and highly effective strategy for enhancing the therapeutic potential of these important intermediates. The experimental data consistently demonstrates that fluorination leads to increased potency, often by orders of magnitude, through a combination of improved metabolic stability, enhanced binding affinity, and favorable alterations to physicochemical properties. The provided synthetic and assay protocols offer a practical framework for the development and evaluation of novel fluorinated quinazoline-based drug candidates. As our understanding of drug-target interactions continues to grow, the "fluorine advantage" will undoubtedly remain a key tool in the rational design of next-generation therapeutics.

References

  • Wu, X., Li, M., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 20(11), 3378-3382. Available from: [Link]

  • Wu, X., Li, M., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC. Available from: [Link]

  • Wang, Y., Zhang, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 849. Available from: [Link]

  • Chandregowda, V., Kushal, S., et al. (2017). Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue. Bioorganic & Medicinal Chemistry Letters, 27(8), 1761-1766. Available from: [Link]

  • Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation. Creative Bioarray. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available from: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available from: [Link]

  • Li, Y., Wang, Y., et al. (2023). Engineering of Amphiphilic Erlotinib Analogue as Novel Nanomedicine for Non-Small Cell Lung Cancer Therapy. International Journal of Nanomedicine, 18, 6881-6893. Available from: [Link]

  • Pyo, E., Park, J., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 88(12), 6438-6445. Available from: [Link]

  • Li, Z., Li, C., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5837-5844. Available from: [Link]

  • Waleed, N. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. Journal Port Science Research, 9(1), 12-30. Available from: [Link]

  • Bio-protocol. (2021). 4.3.5. EGFR Kinase Inhibition. Bio-protocol, 11(11), e4042. Available from: [Link]

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Pharmaceuticals, 17(4), 416. Available from: [Link]

  • Mao, L., Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 888636. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. ResearchGate. Available from: [Link]

  • Lorthiois, A., Tardy, C., et al. (2024). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. Journal of Medicinal Chemistry. Available from: [Link]

  • Rocco, F., de la Fuente, C., et al. (2026). Syntheses of Some 4-Anilinoquinazoline Derivatives. Molecules, 11(1), 1-13. Available from: [Link]

  • de Oliveira, R. B., de Castro, A. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(52), 31211-31223. Available from: [Link]

  • Hennequin, L. F., Thomas, A. P., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. Available from: [Link]

  • Reddy, T. R., Reddy, G. V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3765-3769. Available from: [Link]

  • Li, D., Zhuang, J., et al. (2016). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2680-2684. Available from: [Link]

  • Chen, J., Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4569-4573. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-2,4-dichloro-6-fluoroquinazoline

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 8-Bromo-2,4-dichloro-6-fluoroquinazoline. As a substituted quinazoline, this compound is integral to various...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 8-Bromo-2,4-dichloro-6-fluoroquinazoline. As a substituted quinazoline, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and drug discovery. Its halogenated and heterocyclic structure necessitates stringent safety measures to mitigate potential health risks for laboratory personnel. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment and Risk Mitigation

8-Bromo-2,4-dichloro-6-fluoroquinazoline is a compound for which specific toxicological data is not widely available. Therefore, a conservative approach to handling is mandated, treating it as a potentially hazardous substance. Based on the safety data for structurally similar halogenated and chlorinated aromatic compounds, the primary hazards are presumed to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. The primary mitigation strategy is to minimize all routes of exposure through a combination of engineering controls, personal protective equipment, and strict adherence to safe laboratory practices.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against exposure. The following table summarizes the required PPE for handling 8-Bromo-2,4-dichloro-6-fluoroquinazoline.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[5][6]Provides a robust barrier against skin contact. Double-gloving is recommended as a precaution against tears or permeation of the outer glove.[7]
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][8]Protects against splashes of the compound or solvents it is dissolved in. A face shield offers broader protection, especially during transfers or when there is a risk of energetic reactions.
Body Protection A flame-resistant lab coat with a solid front, long sleeves, and tight-fitting cuffs.[7]Prevents direct skin contact with the chemical and protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator.Required when handling the solid powder to minimize the inhalation of airborne particles. All handling of the solid should be performed in a certified chemical fume hood.[5]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[9]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible experimental conditions.

Preparation
  • Designated Area: All work with 8-Bromo-2,4-dichloro-6-fluoroquinazoline must be conducted in a designated area, such as a certified chemical fume hood.[1][4][10]

  • Fume Hood Verification: Before starting work, verify that the chemical fume hood is functioning correctly. Check the certification sticker and the airflow monitor. The face velocity should be a minimum of 100 feet per minute.[11]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before handling the compound. This minimizes the need to move in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

Weighing and Transfer (Solid Compound)

Weighing_and_Transfer cluster_fume_hood Chemical Fume Hood start Place analytical balance and all necessary equipment inside the fume hood weigh Tare a tared weighing vessel start->weigh transfer Carefully transfer the desired amount of 8-Bromo-2,4-dichloro-6-fluoroquinazoline to the vessel using a spatula weigh->transfer close_reagent Immediately close the reagent container transfer->close_reagent dissolve If preparing a solution, add the solid to the solvent slowly to avoid splashing close_reagent->dissolve end_weigh Proceed with the experimental workflow dissolve->end_weigh

Caption: Workflow for weighing and transferring the solid compound.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the lab coat, face shield, and inner gloves.

  • Hand Washing: Immediately wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[8]

Disposal Plan

All waste containing 8-Bromo-2,4-dichloro-6-fluoroquinazoline must be treated as hazardous chemical waste.

Waste Segregation and Collection

Waste_Disposal_Workflow cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, weigh paper, pipette tips) solid_container Designated, labeled, sealed hazardous waste container for halogenated solids solid_waste->solid_container Place in liquid_waste Contaminated Liquids (reaction mixtures, solvents) liquid_container Designated, labeled, sealed hazardous waste carboy for halogenated organic liquids liquid_waste->liquid_container Pour into pickup Arrange for pickup by Environmental Health and Safety (EHS) personnel solid_container->pickup liquid_container->pickup

Caption: Segregation and collection workflow for hazardous waste.

  • Halogenated Organic Waste: This compound is a halogenated organic compound.[12] All waste streams containing it must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic waste.[12] Do not mix with non-halogenated waste.[12]

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and weighing paper, should be placed in a designated, sealed plastic bag or container labeled "Cytotoxic Waste" or "Halogenated Organic Solid Waste."[7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled waste carboy for halogenated organic liquids.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.[7]

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4][13]

Emergency Procedures

Spills
  • Small Spills (inside a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[14] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 8-Bromo-2,4-dichloro-6-fluoroquinazoline, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices.
  • NextSDS. (n.d.). 8-bromo-4-chloro-6-fluoroquinazoline — Chemical Substance Information.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
  • El-Helw, D. S., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 23(4), 604-616.
  • University of North Texas Health Science Center. (2025, July 29). SOP for use of cytotoxic agents in Research.
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  • OSU Chemistry. (n.d.). A Survival Guide to Chemical Fume Hoods.
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  • Office of Environmental Health and Safety. (n.d.). Fume Hood Proper Work Practices.
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  • Labconco Corporation. (2018, December 17). Fume Hood Basics: 5 Best Practices.
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  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • ECHEMI. (n.d.). 8-Bromo-2-chloroquinazoline SDS, 956100-63-3 Safety Data Sheets.
  • Environmental Health & Safety - Georgia Tech. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Environmental Health & Safety - University of Washington. (n.d.). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

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